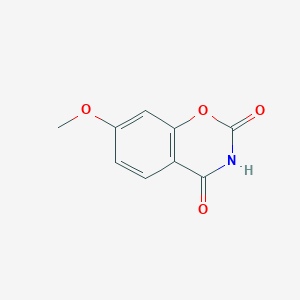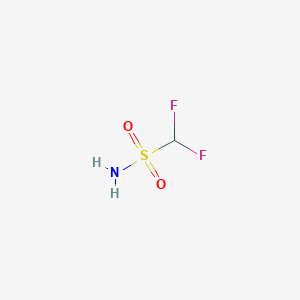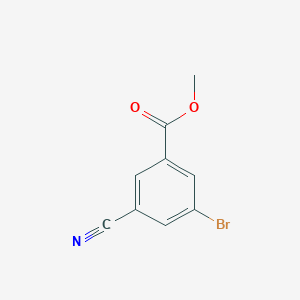
Methyl 3-bromo-5-cyanobenzoate
概要
説明
“Methyl 3-bromo-5-cyanobenzoate” is a chemical compound with the molecular formula C9H6BrNO2 . It has a molecular weight of 240.06 g/mol . The compound belongs to a class of chemicals known as benzoates, which contain a benzene ring with a carboxylic acid group.
Molecular Structure Analysis
The InChI code for “Methyl 3-bromo-5-cyanobenzoate” is 1S/C9H6BrNO2/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4H,1H3 . The compound has a canonical SMILES representation of COC(=O)C1=CC(=CC(=C1)C#N)Br .Physical And Chemical Properties Analysis
“Methyl 3-bromo-5-cyanobenzoate” has a topological polar surface area of 50.1 Ų . It has a XLogP3 value of 2.6 , indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability. The compound has a rotatable bond count of 2 .科学的研究の応用
Photodynamic Therapy
Methyl 3-bromo-5-cyanobenzoate derivatives have been explored for their potential in photodynamic therapy, particularly in cancer treatment. Zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups containing Schiff base, show promising applications due to their high singlet oxygen quantum yield and good fluorescence properties. These properties make them suitable as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Research on benzofuran derivatives, closely related to methyl 3-bromo-5-cyanobenzoate, has shown significant antimicrobial activity. The synthesis and evaluation of novel benzofuran compounds have demonstrated their effectiveness against various fungal and bacterial species, highlighting their potential in addressing microbial resistance (Abdel‐Aziz, Mekawey, & Dawood, 2009).
Synthesis of Bioactive Compounds
The compound has been used in the synthesis of various bioactive compounds. For instance, it has been employed in the preparation of intermediates for bifendate, a compound with notable therapeutic significance (Li-jiao, 2013). Additionally, its derivatives have been synthesized and tested for inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), showing potential in biomedical applications (Lijun, 2010).
Fluorescent Chemosensors
Sonochemical hydroxylation of methyl p-cyanobenzoate, a related compound, has led to the isolation of substances with bright blue fluorescence. These derivatives have potential applications as fluorescent chemosensors, indicating a role in analytical chemistry (Yamada, Hokari, Akasaka, & Iwamura, 1999).
Cytotoxicity Studies
The compound and its derivatives have also been studied for their cytotoxic properties. Novel benzyl- or 4-cyanobenzyl-substituted N-heterocyclic carbene complexes, related to methyl 3-bromo-5-cyanobenzoate, have been synthesized and evaluated for cytotoxicity, providing insights into their potential use in cancer therapy (Patil et al., 2011).
Crystal Structure Analysis
The crystal structures of compounds related to methyl 3-bromo-5-cyanobenzoate have been analyzed to understand their molecular associations. Such studies contribute to the understanding of their chemical properties and potential applications in various fields (Ebersbach, Seichter, & Mazik, 2022).
Safety and Hazards
作用機序
Target of Action
Methyl 3-bromo-5-cyanobenzoate is a chemical compound with the molecular formula C9H6BrNO2 It’s known to be used in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.
Mode of Action
It’s known to be used in suzuki-miyaura coupling reactions , a type of cross-coupling reaction used to form carbon-carbon bonds. In this context, Methyl 3-bromo-5-cyanobenzoate could interact with its targets by acting as a reagent, contributing its bromo and cyano groups to the formation of new bonds.
Biochemical Pathways
In the context of suzuki-miyaura coupling reactions, this compound could be involved in pathways related to the synthesis of complex organic molecules .
Pharmacokinetics
It’s known to have high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound could have good bioavailability, although further studies would be needed to confirm this.
Result of Action
The molecular and cellular effects of Methyl 3-bromo-5-cyanobenzoate’s action would depend on the specific reactions it’s involved in. As a reagent in Suzuki-Miyaura coupling reactions, it could contribute to the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 3-bromo-5-cyanobenzoate. For instance, its storage temperature is recommended to be at room temperature, and it should be sealed in dry conditions . These conditions can help maintain the stability of the compound and ensure its efficacy in reactions.
特性
IUPAC Name |
methyl 3-bromo-5-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNTVDNUUQKALF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620513 | |
| Record name | Methyl 3-bromo-5-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-5-cyanobenzoate | |
CAS RN |
453566-15-9 | |
| Record name | Methyl 3-bromo-5-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


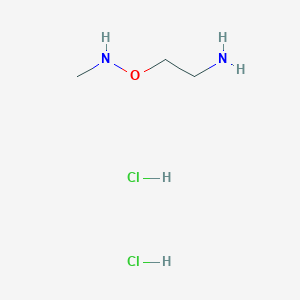

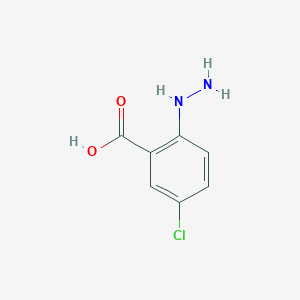
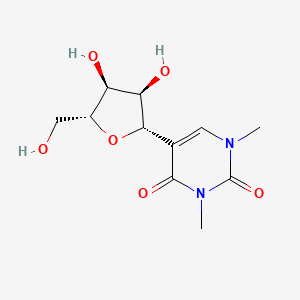



![Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B1358082.png)
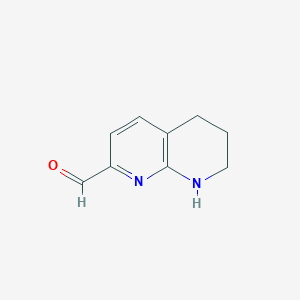
![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1358085.png)
